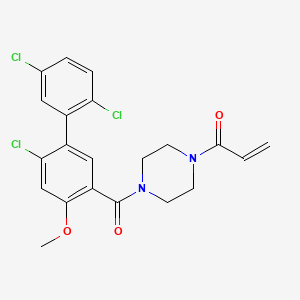
K-Ras G12C-IN-3
説明
K-Ras G12C-IN-3は、K-Ras G12C変異タンパク質の活性を特異的に阻害するように設計された化合物です。この変異は、非小細胞肺癌、大腸癌、膵臓癌など、さまざまな癌の共通のドライバーです。 K-Ras G12C阻害剤の開発は、K-Ras変異が長年「標的化不可能」と考えられてきたため、標的癌療法における重要な進歩を表しています .
準備方法
合成経路と反応条件
K-Ras G12C-IN-3の調製には、一連の合成ステップが含まれ、通常はコアヘテロ環構造の形成から始まります。合成経路には以下が含まれる場合があります。
コア構造の形成: このステップには、通常は環化反応によるヘテロ環コアの構築が含まれます。
官能基化: K-Ras G12C変異体への結合親和性と特異性を高めるために、さまざまな官能基を導入します。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。 ハイスループットスクリーニングや自動合成などの技術は、生産を合理化するために採用される場合があります .
化学反応の分析
反応の種類
K-Ras G12C-IN-3は、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
This compoundの合成と反応に使用される一般的な試薬には以下が含まれます。
環化剤: コアヘテロ環構造の形成に使用されます。
官能基化試薬: ハロゲン化剤やアルキル化剤など。
生成される主な生成物
This compoundを含む反応から生成される主な生成物は、共有結合修飾されたK-Ras G12Cタンパク質であり、これは不活性化され、癌細胞の増殖を促進することができません .
科学研究への応用
This compoundは、次のような幅広い科学研究の用途があります。
科学的研究の応用
K-Ras G12C-IN-3 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of K-Ras G12C mutations in cancer progression and to develop targeted therapies.
Drug Development: Serves as a lead compound for the development of new K-Ras inhibitors with improved efficacy and safety profiles.
Biological Studies: Helps in understanding the molecular mechanisms of K-Ras signaling pathways and their impact on cellular functions.
作用機序
K-Ras G12C-IN-3は、K-Rasタンパク質の12番目の位置にあるシステイン残基に共有結合することにより効果を発揮します。この結合により、タンパク質は不活性なGDP結合状態に固定され、RAF-MEK-ERKやPI3K-AKT経路などの下流シグナル伝達経路の活性化を防ぎます。 これらの経路を阻害することにより、this compoundは癌細胞の増殖と生存を効果的に阻止します .
類似の化合物との比較
類似の化合物
ソトラシブ: 臨床使用が承認されている別のK-Ras G12C阻害剤.
アダグラシブ: 現在臨床試験中のK-Ras G12C阻害剤.
独自性
This compoundは、K-Ras G12C変異体への特異的な結合親和性と共有結合修飾においてユニークです。 その設計は、高い選択性と効力を可能にするため、標的癌療法における貴重なツールとなっています .
結論
This compoundは、標的癌療法の分野における重要な進歩を表しています
類似化合物との比較
Similar Compounds
Sotorasib: Another K-Ras G12C inhibitor approved for clinical use.
Adagrasib: A K-Ras G12C inhibitor currently under clinical investigation.
Uniqueness
K-Ras G12C-IN-3 is unique in its specific binding affinity and covalent modification of the K-Ras G12C mutant. Its design allows for high selectivity and potency, making it a valuable tool in targeted cancer therapy .
Conclusion
This compound represents a significant advancement in the field of targeted cancer therapy
生物活性
K-Ras G12C-IN-3 is a novel compound designed to target the K-Ras G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential clinical implications.
This compound functions primarily as a degrader of the K-Ras G12C protein through a PROTAC (PROteolysis TArgeting Chimeras) mechanism. This involves:
- Binding : The compound binds to the K-Ras G12C protein via an acrylamide warhead.
- Recruitment : It recruits the E3 ligase CRBN (cereblon), leading to the ubiquitination and subsequent degradation of K-Ras G12C.
- Signaling Suppression : The degradation results in the suppression of the MAPK signaling pathway, which is crucial for cancer cell proliferation and survival .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines harboring the KRAS G12C mutation. For instance:
- Cell Lines Tested : NCI-H358 and NCI-H2122, both KRAS G12C-mutated cell lines.
- Results : Treatment with this compound led to significant reductions in cell viability and induced apoptosis in these cell lines. The effective concentration (DC50) was approximately 1.25 μM for KP-14, a derivative of this compound .
In Vivo Studies
Preclinical in vivo models further corroborate the efficacy of this compound:
- Tumor Models : Patient-derived xenograft (PDX) models have shown that administration of this compound leads to substantial tumor regression.
- Mechanistic Insights : The compound effectively reduced phosphorylated ERK (pERK) levels, indicating successful inhibition of downstream signaling pathways associated with tumor growth .
Clinical Trials and Observations
While this compound is still under investigation, related compounds such as sotorasib have been evaluated in clinical settings. Findings from these trials provide insights into potential outcomes for patients treated with K-Ras G12C inhibitors:
- Response Rates : In trials involving patients with KRAS G12C-positive NSCLC, objective response rates have reached approximately 37% to 48%, highlighting the potential for effective treatment options .
- Resistance Mechanisms : Adaptive resistance mechanisms have been identified, including reactivation of MAPK pathways. This underscores the need for combination therapies to enhance treatment efficacy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
特性
IUPAC Name |
1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl3N2O3/c1-3-20(27)25-6-8-26(9-7-25)21(28)16-11-15(18(24)12-19(16)29-2)14-10-13(22)4-5-17(14)23/h3-5,10-12H,1,6-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBHAPLCWWQJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118534 | |
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629268-19-4 | |
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1629268-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















